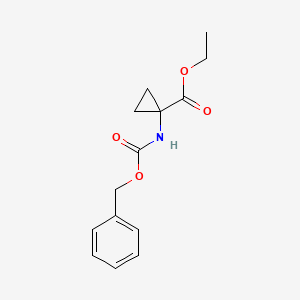
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
Cat. No. B1610840
Key on ui cas rn:
85452-41-1
M. Wt: 263.29 g/mol
InChI Key: AJUPMRQSAXINLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658646B2
Procedure details


To a stirred solution of ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (8.7 g, 33.0 mmol) in 50 mL of THF was slowly added at room temperature LiBH4 (2.26 g, 103.76 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and quenched by adding a 50% HOAc solution (10 mL). The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether. The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give benzyl 1-(hydroxymethyl)cyclopropylcarbamate (6.36 g, 87.1%) as a white solid. MS: (M+H)+=222.1; 1H NMR (300 MHz, CDCl3): δ 7.46-7.35 (m, 5H), 5.38 (brs, 1H), 5.19 (s, 2H), 3.71 (s, 2H), 0.96 (s, 4H).
Quantity
8.7 g
Type
reactant
Reaction Step One



Yield
87.1%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C:12]1([C:15](OCC)=[O:16])[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[BH4-]>C1COCC1>[OH:16][CH2:15][C:12]1([NH:11][C:9](=[O:10])[O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14][CH2:13]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.26 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[BH4-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a 50% HOAc solution (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated at 40° C. under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel, 200-300 mesh
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of petroleum ether and ethyl acetate (1:1
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1(CC1)NC(OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.36 g | |
| YIELD: PERCENTYIELD | 87.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
